molecular formula C18H19N5O2 B11069318 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N'-(quinolin-5-yl)ethanediamide

N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N'-(quinolin-5-yl)ethanediamide

Cat. No.: B11069318
M. Wt: 337.4 g/mol
InChI Key: SSJYUOWGXGREDM-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide is a compound that features both imidazole and quinoline moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. These structural features make the compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the quinoline moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and quinoline rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole and quinoline rings.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and cellular processes.

    Medicine: Its biological activity can be explored for developing new therapeutic agents, particularly in areas like antimicrobial and anticancer research.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N’-(quinolin-5-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and quinoline rings can bind to active sites, modulating the

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[3-(2-methylimidazol-1-yl)propyl]-N'-quinolin-5-yloxamide

InChI

InChI=1S/C18H19N5O2/c1-13-19-10-12-23(13)11-4-9-21-17(24)18(25)22-16-7-2-6-15-14(16)5-3-8-20-15/h2-3,5-8,10,12H,4,9,11H2,1H3,(H,21,24)(H,22,25)

InChI Key

SSJYUOWGXGREDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCNC(=O)C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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